molecular formula C9H10ClN3O6S B15193886 Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester CAS No. 116943-51-2

Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester

Cat. No.: B15193886
CAS No.: 116943-51-2
M. Wt: 323.71 g/mol
InChI Key: YGUWTQATQVLSEN-UHFFFAOYSA-N
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Description

Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a nitrophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps. One common method involves the reaction of 3-nitroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-chloroethyl carbamate under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloroethyl ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chloroethyl ester under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Products where the chloroethyl group is replaced by the nucleophile.

Scientific Research Applications

Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may also play a role in binding to target proteins, affecting their function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (((4-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester: Similar structure but with a different position of the nitro group.

    Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, ethyl ester: Similar structure but with an ethyl ester instead of a chloroethyl ester.

Uniqueness

Carbamic acid, (((3-nitrophenyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of both the nitrophenyl and sulfonyl groups, which confer specific chemical reactivity and potential biological activity. The chloroethyl ester moiety also allows for unique substitution reactions that are not possible with other similar compounds.

Properties

CAS No.

116943-51-2

Molecular Formula

C9H10ClN3O6S

Molecular Weight

323.71 g/mol

IUPAC Name

2-chloroethyl N-[(3-nitrophenyl)sulfamoyl]carbamate

InChI

InChI=1S/C9H10ClN3O6S/c10-4-5-19-9(14)12-20(17,18)11-7-2-1-3-8(6-7)13(15)16/h1-3,6,11H,4-5H2,(H,12,14)

InChI Key

YGUWTQATQVLSEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)NC(=O)OCCCl

Origin of Product

United States

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